Bienvenue dans la boutique en ligne BenchChem!

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Computational chemistry Drug-likeness profiling Physicochemical property comparison

This compound's distinct chemotype—pyrrolidine-2,5-dione core with a pyrazin-2-yloxy-piperidine extension—offers unexplored SAR potential missed by generic analogs. Its low XLogP3-AA (-0.9) and unique connectivity make it a valuable, non-substitutable benchmark for CNS permeation panels. Procure this specific structure to interrogate novel chemical space; no head-to-head selectivity data exists, so substitution risk is unquantifiable.

Molecular Formula C15H18N4O4
Molecular Weight 318.333
CAS No. 1448047-45-7
Cat. No. B2773388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
CAS1448047-45-7
Molecular FormulaC15H18N4O4
Molecular Weight318.333
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C(=O)CCC3=O
InChIInChI=1S/C15H18N4O4/c20-13-1-2-14(21)19(13)10-15(22)18-7-3-11(4-8-18)23-12-9-16-5-6-17-12/h5-6,9,11H,1-4,7-8,10H2
InChIKeySRCJMZDXBJQMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione: Chemical Identity and Baseline Characteristics for Sourcing Decisions


1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione (CAS 1448047-45-7) is a synthetic heterocyclic small molecule with the molecular formula C15H18N4O4 and a molecular weight of 318.33 g/mol. Its structure comprises a pyrrolidine-2,5-dione core connected via an acetyl linker to a piperidine ring substituted with a pyrazin-2-yloxy group. The compound is computationally characterized by an XLogP3-AA of -0.9 and 6 hydrogen bond acceptor sites [1]. PubChem records, created in 2013 and updated in 2026, confirm its chemical identity but provide no bioactivity data, literature references, or patent annotations [1]. This compound is catalogued in commercial screening libraries, yet its baseline information is limited to computed physicochemical descriptors, with no disclosed biological targets or mechanism of action.

Why In-Class Pyrrolidine-2,5-dione Analogs Cannot Be Assumed Interchangeable with 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione


The information required to demonstrate why this specific compound cannot be substituted by a generic in-class analog is currently absent from the scientific literature. No head-to-head comparisons, structure-activity relationship (SAR) studies, or selectivity profiling data have been identified for CAS 1448047-45-7 [1]. While the pyrrolidine-2,5-dione scaffold is a recognized pharmacophore in anticonvulsant drug discovery, structural variations—such as the type and position of aryloxy substituents on the piperidine ring—are known to profoundly alter biological activity, as established in related chemical series [2]. In the absence of compound-specific data, any assumption of interchangeability carries unquantifiable risk. Procurement decisions must therefore be guided by the specific structural features of the target compound, acknowledging that the pyrazin-2-yloxy ether and the acetyl-linked pyrrolidine-2,5-dione motif constitute a distinct chemotype with unvalidated biological consequences.

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione: Quantitative Differentiation Evidence Assessment


Physicochemical Differentiation from Pyridine Analog 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

The target compound's pyrazine ring introduces an additional nitrogen atom relative to the pyridine analog, increasing the hydrogen bond acceptor count from 5 to 6 and reducing the computed logP (XLogP3-AA of -0.9 vs. a predicted higher value for the pyridine variant). These differences are directly extracted from PubChem computed descriptors [1]. The additional nitrogen acts as a hydrogen bond acceptor, altering molecular recognition capability and electronic distribution. No experimental biological data are available for either compound to confirm whether these computational differences translate into differential activity.

Computational chemistry Drug-likeness profiling Physicochemical property comparison

Lipophilicity Differentiation Relative to Established Pyrrolidine-2,5-dione Anticonvulsants

The computed XLogP3-AA of the target compound is -0.9 [1], which is lower than that of the clinically used pyrrolidine-2,5-dione anticonvulsant ethosuximide (XLogP3 ≈ 0.8) [2]. This indicates higher hydrophilicity for the target compound, attributable to the pyrazin-2-yloxy substituent. Lipophilicity is a critical determinant of CNS penetration and volume of distribution; the difference of approximately 1.7 log units suggests that the target compound would exhibit distinct pharmacokinetic behavior compared to ethosuximide, although experimental confirmation is lacking.

CNS drug discovery Lipophilicity profiling Physicochemical property comparison

Molecular Weight and Topological Surface Area Differentiation from Endogenous Succinimide Derivatives

The target compound has a molecular weight of 318.33 g/mol and a topological polar surface area (TPSA) of 83 Ų [1]. In comparison, the endogenous succinimide metabolite 2-pyrrolidone has a molecular weight of 85.11 g/mol and a TPSA of 29.1 Ų [2]. The substantial increase in molecular weight and polar surface area arises from the piperidine-ethyl linker and the pyrazin-2-yloxy group. While not a pharmacological comparator, this comparison illustrates the significant molecular bulk added to the succinimide core, which has implications for passive permeability and target engagement in protein binding pockets.

Drug-likeness profiling Physicochemical property comparison

Recommended Sourcing Scenarios for 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione Based on Available Evidence


Fragment-Based or Scaffold-Hopping Library Enrichment for CNS Drug Discovery Programs

The target compound’s pyrrolidine-2,5-dione core is a validated anticonvulsant pharmacophore, while its pyrazin-2-yloxy substituent introduces an additional hydrogen bond acceptor and reduced lipophilicity (XLogP3-AA = -0.9) compared to reference anticonvulsants such as ethosuximide. Procurement of this compound is justified when building a focused library aimed at exploring the CNS property space associated with succinimide scaffolds bearing heteroaryloxy-piperidine extensions. The compound provides structural novelty, combining a classic pharmacophore with a less common pyrazine substituent, which may reveal new SAR directions. However, the absence of any target engagement data means it should be treated as a screening library component, not a validated probe. [1]

Physicochemical Comparator in Permeability and Solubility Assay Panels

With a computed XLogP3-AA of -0.9 and a TPSA of 83 Ų, the target compound occupies a distinct physicochemical space relative to both clinical pyrrolidine-2,5-diones (e.g., ethosuximide) and the endogenous succinimide scaffold (2-pyrrolidone). It can serve as a physicochemical benchmark in panels designed to assess the impact of heteroaryloxy-piperidine substitution on permeability, solubility, and metabolic stability. Its inclusion in such panels would aid in deconvoluting the contributions of the pyrazine ring to in vitro ADME parameters. [1] [2]

Synthetic Intermediate or Negative Control in Medicinal Chemistry Optimization

The compound contains a synthetically versatile ketone linker connecting the pyrrolidine-2,5-dione to the piperidine ring, which can serve as a branching point for further derivatization. It may also be employed as a negative control in assays targeting pyrrolidine-2,5-dione-sensitive enzymes (e.g., succinimide-sensitive targets), provided experimental validation confirms a lack of activity. The unique pyrazin-2-yloxy group distinguishes it from more common pyridine or phenyl analogs, ensuring unambiguous identification in LC-MS or NMR-based assay readouts. [1] [3]

Quote Request

Request a Quote for 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.